5,8-Dithiaspiro[3.4]oct-2-en-1-one
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Overview
Description
5,8-Dithiaspiro[3.4]oct-2-en-1-one is an organic compound with the molecular formula C6H6OS2. It is characterized by a spirocyclic structure, which includes a sulfur-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dithiaspiro[3.4]oct-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol with an appropriate carbonyl compound. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5,8-Dithiaspiro[3.4]oct-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5,8-Dithiaspiro[3.4]oct-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing biomolecules.
Mechanism of Action
The mechanism of action of 5,8-Dithiaspiro[3.4]oct-2-en-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can include the formation of disulfide bonds or coordination with metal ions. The spirocyclic structure also allows for unique interactions with biological molecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5,8-Dithiaspiro[3.4]octane: Similar structure but lacks the double bond.
5,8-Dithiaspiro[3.4]oct-2-en-1-ol: Similar structure with a hydroxyl group instead of a carbonyl group.
5,8-Dithiaspiro[3.4]oct-2-en-1-thione: Similar structure with a thiocarbonyl group instead of a carbonyl group.
Uniqueness
5,8-Dithiaspiro[3.4]oct-2-en-1-one is unique due to its spirocyclic structure and the presence of both sulfur and carbonyl functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
873776-68-2 |
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Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5,8-dithiaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C6H6OS2/c7-5-1-2-6(5)8-3-4-9-6/h1-2H,3-4H2 |
InChI Key |
YDVJGGBUTCMMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(S1)C=CC2=O |
Origin of Product |
United States |
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